N-methoxy-5-nitrothiophene-2-carboxamide
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Overview
Description
N-methoxy-5-nitrothiophene-2-carboxamide: is a unique thiophene derivative with the molecular formula C6H6N2O4S and a molecular weight of 202.2 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and a carboxamide group attached to a thiophene ring. It is known for its high purity and versatility in various research and development applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-methoxy-5-nitrothiophene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 5-nitrothiophene-2-carboxylic acid with methoxyamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
N-methoxy-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-methoxy-5-nitrothiophene-2-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-methoxy-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and carboxamide moiety contribute to the compound’s stability and reactivity, influencing its overall activity .
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)-5-nitrothiophene-2-carboxamide
- N-(2-methoxy-5-nitrophenyl)-5-nitrothiophene-2-carboxamide
Comparison:
N-methoxy-5-nitrothiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H6N2O4S |
---|---|
Molecular Weight |
202.19 g/mol |
IUPAC Name |
N-methoxy-5-nitrothiophene-2-carboxamide |
InChI |
InChI=1S/C6H6N2O4S/c1-12-7-6(9)4-2-3-5(13-4)8(10)11/h2-3H,1H3,(H,7,9) |
InChI Key |
JMDPIKXVNRXSFA-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
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